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Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

cat. No.: B8808167

An In-depth Technical Guide to the Characterization of Acetophenone Ethylene Ketal
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of
acetophenone ethylene ketal, also known as 2-methyl-2-phenyl-1,3-dioxolane. This
compound is a common protective group for acetophenone in organic synthesis and is a
valuable intermediate in the development of pharmaceutical compounds. This document details
its physical and chemical properties, provides a thorough analysis of its spectroscopic data,
outlines a detailed experimental protocol for its synthesis, and includes visualizations of key
experimental workflows.

Section 1: Physical and Chemical Properties

Acetophenone ethylene ketal is a colorless liquid at room temperature. Its primary function in
organic chemistry is to protect the ketone group of acetophenone from reacting with
nucleophiles or bases, allowing for chemical modifications at other positions of the molecule.

Table 1.1: Physical and Chemical Properties of Acetophenone Ethylene Ketal
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Property Value Reference
2-methyl-2-phenyl-1,3-

IUPAC Name ) PubChem
dioxolane
Acetophenone ethylene ketal,

Synonyms 2-phenyl-2-methyl-1,3- PubChem
dioxolane

CAS Number 3674-77-9 PubChem

Molecular Formula C10H1202 PubChem

Molecular Weight 164.20 g/mol PubChem

N ) 81.9+0.5°C at 308 K (based

Boiling Point NIST WebBook[1]
on data from 293 to 324 K)

Melting Point Not available [2]

Section 2: Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of
acetophenone ethylene ketal.

Table 2.1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
_ Aromatic protons
~7.25-7.50 Multiplet 5H
(CsH5s)
Ethylene glycol
~3.90-4.10 Multiplet 4H protons (-
OCH2CH20-)
~1.65 Singlet 3H Methyl protons (-CHs)
Table 2.2: 13C NMR Spectroscopic Data
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Chemical Shift (ppm)

Assignment

143.9 Quaternary aromatic carbon (C-Ar)
128.1 Aromatic CH

127.8 Aromatic CH

1251 Aromatic CH

108.9 Ketal carbon (O-C-0)

64.6 Ethylene glycol carbons (-OCH2CH20-)
27.2 Methyl carbon (-CHs)

Table 2.3: IR Spectroscopic Data (Vapor Phase)

Wavenumber (cm~?) Intensity Assignment

~3060 Weak Aromatic C-H stretch
~2980, 2890 Medium Aliphatic C-H stretch

~1450, 1500 Medium Aromatic C=C stretch
~1200-1000 Strong C-O stretch (ketal)

Table 2.4: Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment
149 High [M - CHs]*
105 High [CeHsCOJ*
87 Medium [M - CeHs]*
77 Medium [CeHs]*

Section 3: Experimental Protocols
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3.1: Synthesis of Acetophenone Ethylene Ketal

This protocol is adapted from standard acid-catalyzed ketalization reactions.

Materials:

Acetophenone (1.0 eq)

Ethylene glycol (1.2 eq)

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

Toluene

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Equipment:

¢ Round-bottom flask

Dean-Stark apparatus

Condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator
Procedure:

» To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic
stir bar, add acetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-
toluenesulfonic acid (0.05 eq).
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Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for reflux.

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-
Stark trap.

Continue refluxing until no more water is collected, indicating the completion of the reaction.
Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate
solution to neutralize the acid catalyst.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude product.

The crude product can be further purified by vacuum distillation.

Section 4: Visualizations
4.1: Synthesis Workflow

Acetophenone, Ethylene Glycol, Reflux with
Dean-Stark Trap Acetophenone Ethylene Ketal

Click to download full resolution via product page

Caption: Workflow for the synthesis of acetophenone ethylene ketal.

4.2: Analytical Workflow
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Caption: Analytical workflow for the characterization of acetophenone ethylene ketal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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